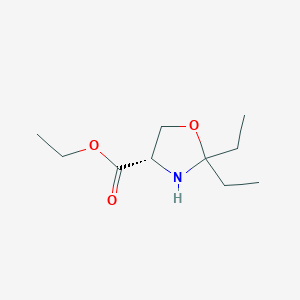
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate is a chiral oxazolidine derivative Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate typically involves the reaction of ethyl 2,2-diethylglycinate with an appropriate chiral auxiliary under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine-2,4-diones.
Reduction: Reduction reactions can yield different oxazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolidine-2,4-diones, substituted oxazolidines, and various functionalized derivatives.
Scientific Research Applications
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound’s chiral nature allows for selective binding to specific targets, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,4-diones: These compounds share the oxazolidine ring structure but differ in their functional groups.
Thiazoles: Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, similar in structure to oxazolidines but with different chemical properties.
Imidazoles: Imidazoles are five-membered rings containing two nitrogen atoms, used in various chemical and biological applications.
Uniqueness
(S)-Ethyl 2,2-diethyloxazolidine-4-carboxylate is unique due to its specific chiral configuration and the presence of the ethyl and diethyl groups
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl (4S)-2,2-diethyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-4-10(5-2)11-8(7-14-10)9(12)13-6-3/h8,11H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
FPUHZSCXFABJRG-QMMMGPOBSA-N |
Isomeric SMILES |
CCC1(N[C@@H](CO1)C(=O)OCC)CC |
Canonical SMILES |
CCC1(NC(CO1)C(=O)OCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















